molecular formula C20H22NO4P B14498549 Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate CAS No. 63634-19-5

Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate

Cat. No.: B14498549
CAS No.: 63634-19-5
M. Wt: 371.4 g/mol
InChI Key: LITUUBYJTSPVSD-UHFFFAOYSA-N
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Description

Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate is a complex organic compound that features a phosphonate group attached to a phenyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction could lead to the formation of simpler phosphonate compounds .

Scientific Research Applications

Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate involves its interaction with specific molecular targets. The oxazole ring and phosphonate group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate is unique due to its specific combination of an oxazole ring and a phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

63634-19-5

Molecular Formula

C20H22NO4P

Molecular Weight

371.4 g/mol

IUPAC Name

2-[4-(diethoxyphosphorylmethyl)phenyl]-5-phenyl-1,3-oxazole

InChI

InChI=1S/C20H22NO4P/c1-3-23-26(22,24-4-2)15-16-10-12-18(13-11-16)20-21-14-19(25-20)17-8-6-5-7-9-17/h5-14H,3-4,15H2,1-2H3

InChI Key

LITUUBYJTSPVSD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3)OCC

Origin of Product

United States

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